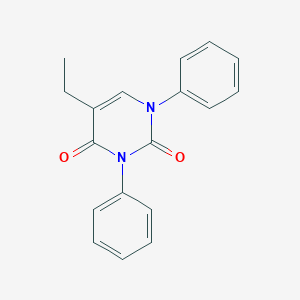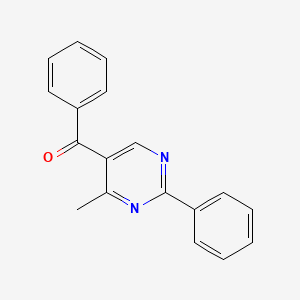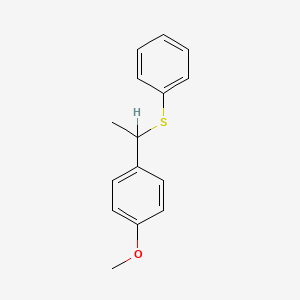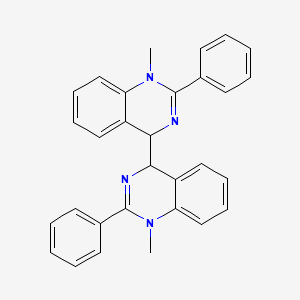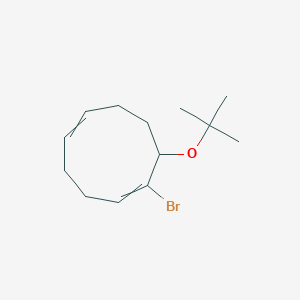
1-Bromo-9-tert-butoxycyclonona-1,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-9-tert-butoxycyclonona-1,5-diene is a chemical compound known for its unique structure and reactivity It belongs to the class of brominated dienes, which are compounds containing two double bonds and a bromine atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-9-tert-butoxycyclonona-1,5-diene can be synthesized through several methods. One common approach involves the bromination of 9-tert-butoxycyclonona-1,5-diene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions: 1-Bromo-9-tert-butoxycyclonona-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the double bonds can be achieved using hydrogenation catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Production of epoxides or hydroxylated compounds.
Reduction: Saturated hydrocarbons or partially reduced intermediates.
科学的研究の応用
1-Bromo-9-tert-butoxycyclonona-1,5-diene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Biological Studies: Utilized in the study of biochemical pathways and mechanisms due to its reactivity and functional group versatility.
作用機序
The mechanism by which 1-Bromo-9-tert-butoxycyclonona-1,5-diene exerts its effects involves its ability to participate in various chemical reactions. The bromine atom and double bonds make it a versatile intermediate in organic synthesis. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. Its reactivity is influenced by the electronic and steric effects of the tert-butoxy group, which can stabilize or destabilize reaction intermediates.
類似化合物との比較
1-Bromo-9-(tert-butyldimethylsilyloxy)nonane: Another brominated compound with a similar structure but different functional groups.
9-Bromo-1-nonanol: A brominated alcohol with different reactivity and applications.
tert-Butyldimethylsilyl chloride: A silylating agent used in organic synthesis.
Uniqueness: 1-Bromo-9-tert-butoxycyclonona-1,5-diene is unique due to the presence of both a bromine atom and a tert-butoxy group, which confer distinct reactivity and stability. This combination allows for selective transformations and the synthesis of complex molecules that may not be achievable with other similar compounds.
特性
CAS番号 |
60996-45-4 |
|---|---|
分子式 |
C13H21BrO |
分子量 |
273.21 g/mol |
IUPAC名 |
1-bromo-9-[(2-methylpropan-2-yl)oxy]cyclonona-1,5-diene |
InChI |
InChI=1S/C13H21BrO/c1-13(2,3)15-12-10-8-6-4-5-7-9-11(12)14/h4,6,9,12H,5,7-8,10H2,1-3H3 |
InChIキー |
WXOSHELXGBQWDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1CCC=CCCC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


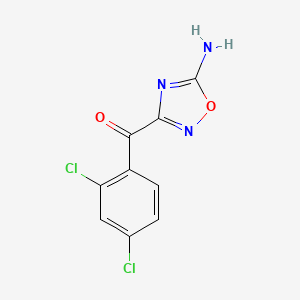
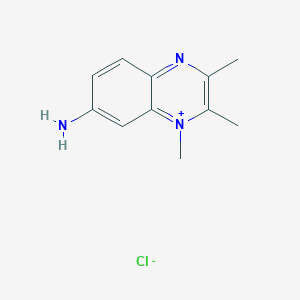
![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)
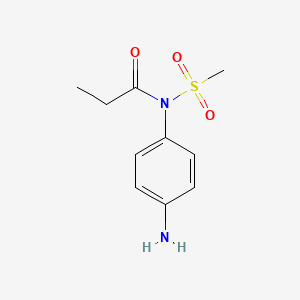
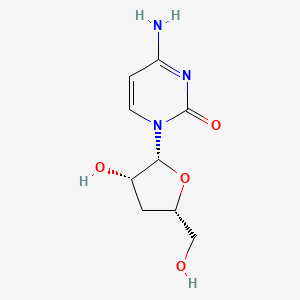

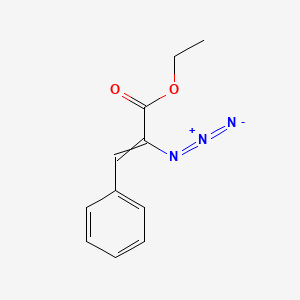
![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
